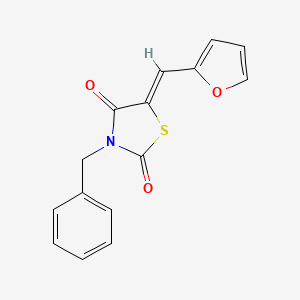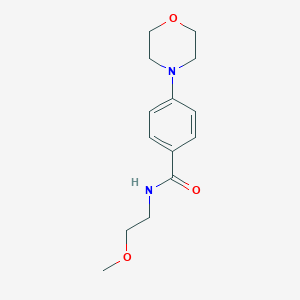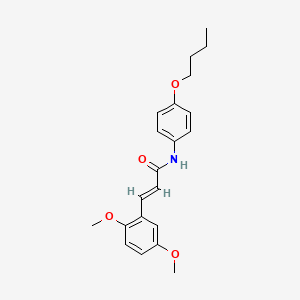
3-benzyl-5-(2-furylmethylene)-1,3-thiazolidine-2,4-dione
Overview
Description
3-benzyl-5-(2-furylmethylene)-1,3-thiazolidine-2,4-dione, also known as BFDD, is a heterocyclic compound that has been widely studied for its potential biomedical applications. This compound has a unique structure that makes it a promising candidate for the development of new drugs for various diseases.
Mechanism of Action
The mechanism of action of 3-benzyl-5-(2-furylmethylene)-1,3-thiazolidine-2,4-dione as an antitumor agent is not fully understood. However, several studies have suggested that 3-benzyl-5-(2-furylmethylene)-1,3-thiazolidine-2,4-dione may induce apoptosis (programmed cell death) in cancer cells by activating the caspase pathway. 3-benzyl-5-(2-furylmethylene)-1,3-thiazolidine-2,4-dione may also inhibit cell proliferation by regulating the cell cycle.
Biochemical and Physiological Effects:
3-benzyl-5-(2-furylmethylene)-1,3-thiazolidine-2,4-dione has been shown to have several biochemical and physiological effects. In addition to its antitumor activity, 3-benzyl-5-(2-furylmethylene)-1,3-thiazolidine-2,4-dione has been shown to have antioxidant and anti-inflammatory properties. 3-benzyl-5-(2-furylmethylene)-1,3-thiazolidine-2,4-dione has also been shown to have neuroprotective effects, which may have potential applications in the treatment of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of 3-benzyl-5-(2-furylmethylene)-1,3-thiazolidine-2,4-dione for lab experiments is its simple synthesis method. 3-benzyl-5-(2-furylmethylene)-1,3-thiazolidine-2,4-dione is also relatively stable and has a long shelf life, which makes it easy to handle in the laboratory. However, one of the limitations of 3-benzyl-5-(2-furylmethylene)-1,3-thiazolidine-2,4-dione is its low solubility in water, which may affect its bioavailability and limit its potential applications.
Future Directions
There are several future directions for the study of 3-benzyl-5-(2-furylmethylene)-1,3-thiazolidine-2,4-dione. One area of research is the development of new drug formulations that can improve the bioavailability of 3-benzyl-5-(2-furylmethylene)-1,3-thiazolidine-2,4-dione. Another area of research is the investigation of the mechanism of action of 3-benzyl-5-(2-furylmethylene)-1,3-thiazolidine-2,4-dione as an antitumor agent. Further studies are also needed to evaluate the safety and efficacy of 3-benzyl-5-(2-furylmethylene)-1,3-thiazolidine-2,4-dione in preclinical and clinical trials.
Scientific Research Applications
3-benzyl-5-(2-furylmethylene)-1,3-thiazolidine-2,4-dione has been extensively studied for its potential biomedical applications. One of the most promising applications of 3-benzyl-5-(2-furylmethylene)-1,3-thiazolidine-2,4-dione is its use as an antitumor agent. Several studies have shown that 3-benzyl-5-(2-furylmethylene)-1,3-thiazolidine-2,4-dione has significant antitumor activity against various types of cancer cells, including breast cancer, lung cancer, and liver cancer.
properties
IUPAC Name |
(5Z)-3-benzyl-5-(furan-2-ylmethylidene)-1,3-thiazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO3S/c17-14-13(9-12-7-4-8-19-12)20-15(18)16(14)10-11-5-2-1-3-6-11/h1-9H,10H2/b13-9- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBPJBGKBHKKTNI-LCYFTJDESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=O)C(=CC3=CC=CO3)SC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CN2C(=O)/C(=C/C3=CC=CO3)/SC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[2-(3,4-dimethoxyphenyl)ethyl]-3,3,3-trifluoro-2-methyl-2-(trifluoromethyl)propanamide](/img/structure/B4693297.png)
![N-(2-methoxyethyl)-5-phenylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B4693300.png)
![3-(3,4-dimethylphenyl)-5-[(5-methyl-2-furyl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4693309.png)

![N-[1-(4-chlorobenzyl)-1H-pyrazol-3-yl]-N'-(3,5-dimethylphenyl)thiourea](/img/structure/B4693324.png)

![3-(5-{[2-nitro-4-(trifluoromethyl)phenyl]thio}-4-phenyl-4H-1,2,4-triazol-3-yl)-1-propanol](/img/structure/B4693340.png)
![2-(4-chlorophenyl)-N-{3-methoxy-4-[(4-morpholinylacetyl)amino]phenyl}acetamide](/img/structure/B4693341.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(2-methoxyethyl)thio]benzamide](/img/structure/B4693342.png)

![4-[(allylamino)sulfonyl]-N-benzylbenzamide](/img/structure/B4693350.png)
![N-(2-methoxyethyl)-2-[(4-methylbenzoyl)amino]benzamide](/img/structure/B4693355.png)
![2-[(4-(2,2,2-trifluoroethoxy)-6-{[4-(trifluoromethoxy)phenyl]amino}-1,3,5-triazin-2-yl)amino]ethanol](/img/structure/B4693367.png)